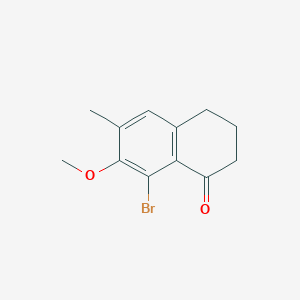

8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the bromination of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the naphthalenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, alkoxides

Major Products Formed

Oxidation: Formation of this compound with a carbonyl group.

Reduction: Formation of 8-bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Structure and Reactivity

The compound is characterized by the presence of a bromine atom and a methoxy group attached to a naphthalene derivative. The bromine atom facilitates nucleophilic substitution reactions, while the methoxy group can participate in electrophilic aromatic substitution reactions. These properties make 8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one versatile for further synthetic modifications.

Medicinal Chemistry

- Anticancer Activity : Research indicates that this compound exhibits potential anticancer properties. Preliminary studies have shown that it may inhibit the proliferation of certain cancer cell lines through mechanisms that are still under investigation.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Enzyme Inhibition : Studies have also highlighted its role as an inhibitor of specific cytochrome P450 enzymes, which are crucial in drug metabolism. For example, it has been identified as a CYP1A2 and CYP2D6 inhibitor, which may influence drug interactions and bioavailability .

Material Science

- Organic Electronics : Due to its unique electronic properties, this compound is being explored for applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films makes it suitable for these applications.

- Polymer Chemistry : The compound can be used as a building block in polymer synthesis, contributing to the development of new materials with tailored properties for specific applications.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human breast cancer cell lines revealed that the compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited significant inhibitory effects at low concentrations, suggesting its potential use as a natural preservative in food products or as an antimicrobial agent in pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and methoxy group can influence its binding affinity and selectivity towards these targets.

Comparación Con Compuestos Similares

Similar Compounds

7-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

8-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the methoxy group, which can affect its chemical properties and applications.

8-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl group, potentially altering its reactivity and biological effects.

Uniqueness

8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the specific combination of substituents on the naphthalenone ring

Actividad Biológica

8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one, also known as BrMC, is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of the biological activities associated with BrMC, emphasizing its anticancer properties and mechanisms of action.

- Molecular Formula: C₁₂H₁₃BrO₂

- Molecular Weight: 269.13 g/mol

- CAS Number: 34403-74-2

Anticancer Activity

BrMC has been studied for its effects on various types of cancer cells, particularly liver cancer stem cells (LCSCs). The following sections detail significant findings from recent studies.

-

Inhibition of Cancer Stem Cell Properties:

- BrMC has been shown to inhibit the stemness properties of LCSCs derived from the MHCC97 cell line. It does this by downregulating key markers such as CD133 and β-catenin, which are critical for maintaining stem cell characteristics .

- In vitro studies demonstrated that treatment with BrMC resulted in a significant decrease in sphere-forming capacity and migration of LCSCs, indicating a reduction in their proliferative and invasive potential .

-

Effects on Signaling Pathways:

- The compound disrupts the STAT3/Twist signaling axis, which is known to play a crucial role in cancer progression. BrMC treatment led to decreased phosphorylation of STAT3 and reduced expression of Twist1, further contributing to its anticancer effects .

- Co-treatment with JSI-124, a specific STAT3 inhibitor, enhanced the inhibitory effects of BrMC on LCSCs, suggesting a synergistic relationship in targeting this pathway .

In Vitro Studies

A series of experiments were conducted to evaluate the effects of BrMC on LCSCs:

- Sphere Formation Assay: Demonstrated a concentration-dependent decrease in sphere formation (P < 0.05) upon treatment with varying concentrations of BrMC.

- Wound Healing Assay: Showed reduced cell migration in treated LCSCs compared to controls .

In Vivo Studies

In animal models (Balb/c-nu mice), BrMC was effective in reducing tumor growth and eliminating LCSCs, confirming its potential as an anticancer agent. The results indicated that BrMC significantly suppressed tumorigenesis capacity in vivo, reinforcing findings from in vitro assays .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

8-bromo-7-methoxy-6-methyl-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c1-7-6-8-4-3-5-9(14)10(8)11(13)12(7)15-2/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGESMIHIHNAITM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)CCC2)C(=C1OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.